molecular formula C9H11NO2S B1532853 1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid CAS No. 1343746-20-2

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid

Cat. No.: B1532853
CAS No.: 1343746-20-2
M. Wt: 197.26 g/mol
InChI Key: LJYJFCKBMREXHS-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)azetidine-3-carboxylic acid (CAS 1343746-20-2) is a high-purity chemical compound supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. This molecule is a specialized azetidine-based amino acid, a class of compounds recognized as important scaffolds and building blocks for synthesizing various biologically active heterocyclic compounds and peptides . The azetidine ring system is a significant pharmacophore found in a wide variety of synthetic products and natural alkaloids, some of which exhibit biological activities such as cytotoxic and antibacterial effects . Specifically, azetidine carboxylic acids like this compound serve as conformationally constrained analogues of natural amino acids, making them valuable tools in medicinal chemistry for creating novel molecular entities and for the generation of DNA-encoded libraries . The structure features a thiophene heterocycle, which can influence the molecule's electronic properties and potential for further functionalization via cross-coupling reactions, similar to methods used for other 3-heteroarylazetidine-3-carboxylic acid compounds . Product Identifiers: • CAS Number: 1343746-20-2 • Molecular Formula: C 9 H 11 NO 2 S • Molecular Weight: 197.25 g/mol Safety and Usage: This product is strictly for research applications and must be handled by qualified personnel. Refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)8-4-10(5-8)3-7-1-2-13-6-7/h1-2,6,8H,3-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJFCKBMREXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1. Preparation of Thiophen-3-ylmethyl Intermediate Synthesis of 3-(bromomethyl)thiophene or equivalent electrophilic thiophene derivative Bromination of thiophene-3-methyl alcohol or direct halogenation Provides electrophilic site for N-alkylation
2. N-Alkylation of Azetidine or Azetidine Precursor Reaction of azetidine-3-carboxylic acid or protected azetidine with thiophen-3-ylmethyl halide Base (e.g., triethylamine), solvent (methanol, acetonitrile), mild heating Forms this compound
3. Cyclization (if starting from homoallylamine) Intramolecular cyclization via iodocyclisation or other electrophilic cyclization Iodine or other electrophilic halogen source, solvent (THF, DCM), base Forms azetidine ring with substituents
4. Deprotection and Purification Removal of protecting groups if used, purification by crystallization or chromatography Acid/base treatment, solvent evaporation Yields pure target compound

This approach aligns with the general azetidine synthesis framework described in the literature.

Detailed Research Findings and Process Optimization

  • Avoidance of Toxic Reagents: The improved process for azetidine-3-carboxylic acid synthesis avoids cyanide and epichlorohydrin, using triflating agents and intramolecular cyclization with amines, which is safer and scalable.

  • Use of Compatible Solvents and Bases: Methanol, ethanol, acetonitrile, and methylene chloride are suitable solvents. Bases such as triethylamine, sodium carbonate, or potassium carbonate facilitate the cyclization and N-alkylation steps.

  • Reducing Agents for Functional Group Transformations: Sodium cyanoborohydride, sodium triacetoxyborohydride, and sodium borohydride are effective for reduction steps in the synthesis, when required.

  • Iodocyclisation Methodology: The iodocyclisation of homoallylamines is a versatile method to synthesize azetidines and their derivatives with good yields (34-99%), including substituted azetidines with heteroaryl groups. This method has been used to prepare various substituted azetidines for medicinal chemistry applications.

  • Stereochemical Control: Single crystal X-ray diffraction has confirmed the stereochemistry of azetidine derivatives synthesized via these methods, indicating reliable formation of the desired isomers.

Summary Table of Key Preparation Parameters

Parameter Details References
Starting Materials Homoallylamines, diethylbis(hydroxymethyl)malonate, thiophene-3-methyl halides
Cyclization Method Intramolecular cyclization (iodocyclisation, nucleophilic substitution)
Solvents Methanol, ethanol, acetonitrile, THF, DCM
Bases Triethylamine, sodium carbonate, potassium carbonate
Reducing Agents Sodium cyanoborohydride, sodium triacetoxyborohydride, sodium borohydride
Yields 34-99% depending on substituents and method
Purification Crystallization, chromatography
Safety Considerations Avoidance of cyanide and epichlorohydrin; use of safer reagents

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-[(Thiophen-3-yl)methyl]azetidine-3-methanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the azetidine and thiophene rings. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiophen-3-ylmethyl C₉H₁₁NO₂S 209.25 Lipophilic thiophene group; potential CNS penetration
1-(4-Methoxy-3-(trifluoromethyl)benzyl)azetidine-3-carboxylic acid 4-Methoxy-3-(trifluoromethyl)benzyl C₁₄H₁₅F₃NO₃ 326.28 Electron-withdrawing CF₃ group enhances metabolic stability
Siponimod (BAF312) (E)-4-Cyclohexyl-3-(trifluoromethyl)benzyloxyiminoethyl-2-ethylbenzyl C₂₉H₃₅F₃N₂O₃ 527.61 S1P1/5 receptor modulator; long plasma half-life (56.6 h)
1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid 5-Acetylthiophene-2-carbonyl C₁₁H₁₁NO₄S 253.28 Thiophene-based acyl group; potential protease inhibition
1-(Pyrazin-2-yl)azetidine-3-carboxylic acid Pyrazin-2-yl C₈H₉N₃O₂ 179.18 Polar pyrazine group; may improve aqueous solubility

Pharmacological Activity

  • Siponimod (BAF312) : Selective S1P1/5 receptor modulator with prolonged efficacy due to pseudoirreversible receptor binding. Demonstrates CNS penetration and reduces relapse rates in multiple sclerosis .
  • 1-(4-Methoxy-3-(trifluoromethyl)benzyl)azetidine-3-carboxylic acid : Used in ¹⁸F-labeled probes for imaging sphingosine 1-phosphate receptors .
  • Thiophene derivatives : Thiophene substituents (e.g., 5-acetylthiophene-2-carbonyl) may enhance interactions with hydrophobic enzyme pockets or GPCRs .

The thiophen-3-ylmethyl group in the target compound could confer unique binding kinetics or selectivity compared to bulkier substituents (e.g., cyclohexyl in siponimod).

Physicochemical Properties

  • Lipophilicity : Thiophene-containing analogs (e.g., CLogP ~1.5–2.5) are more lipophilic than pyrazine or carboxylic acid-rich derivatives, favoring blood-brain barrier penetration .
  • Solubility : Polar groups (e.g., pyrazine in ) improve aqueous solubility, whereas trifluoromethyl or acetylthiophene groups reduce it .
  • Metabolic Stability : Electron-withdrawing groups (CF₃, acetyl) slow oxidative metabolism, as seen in siponimod’s hepatic CYP2C9-mediated clearance .

Biological Activity

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

CxHyNzO\text{C}_\text{x}\text{H}_\text{y}\text{N}_\text{z}\text{O}

Where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the thiophene ring contributes to its unique chemical properties, allowing for interactions with various biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming covalent bonds with active site residues, which can disrupt normal enzymatic functions.
  • Cell Signaling Modulation : It influences cell signaling pathways, impacting processes such as gene expression and cellular metabolism. This modulation often occurs through the interaction with kinases, which are crucial for signal transduction .
  • Apoptotic Induction : Research indicates that this compound can trigger apoptosis in cancer cell lines by increasing the activity of caspases, which are essential for the apoptotic process .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Cell Line IC₅₀ Value (µM) Effect
Enzyme InhibitionSerine Proteases0.5Significant inhibition observed
AntiproliferativeMCF-7 Breast Cancer Cells15.63Induces apoptosis
CytotoxicityMDA-MB-231 Triple-Negative10–33Comparable to established drugs
Tubulin InteractionIn vitro Tubulin PolymerizationNot specifiedDisruption of microtubule formation

Study 1: Antiproliferative Effects

A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation with an IC₅₀ value of 15.63 µM. Flow cytometry analysis revealed that the compound induced apoptosis via caspase activation, suggesting its potential as a therapeutic agent for breast cancer .

Study 2: Enzyme Interaction

In another investigation focusing on serine proteases, the compound exhibited notable inhibitory effects, with an IC₅₀ value around 0.5 µM. This interaction highlights its potential role in drug development targeting proteolytic enzymes involved in various diseases .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions but may undergo hydrolysis over time. Its distribution within tissues is mediated by specific transporters, influencing its overall bioavailability and efficacy in therapeutic applications .

Q & A

Q. What are the key synthetic strategies for preparing 1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid?

Cyclocondensation of thiophene-3-carboxaldehyde derivatives with azetidine precursors under reflux conditions using acetic acid and sodium acetate as catalysts is a common approach. Reaction parameters such as stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to azetidine) and reflux duration (2.5–3 hours) are critical for optimizing yields. Analogous methods for thiophene-carboxylic acid derivatives highlight the importance of stepwise reagent addition to minimize side reactions .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient ensures purity assessment. Structural confirmation requires ¹H/¹³C NMR spectroscopy (e.g., DMSO-d₆ solvent, δ 2.5–5 ppm for azetidine protons) and Fourier-transform infrared spectroscopy (FT-IR) to identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Q. What are the recommended safety protocols for handling azetidine derivatives in laboratory settings?

Use personal protective equipment (PPE: gloves, goggles) and conduct reactions in fume hoods. For spills, neutralize with inert absorbents (e.g., vermiculite). In case of eye exposure, flush with water for 15 minutes and consult a physician. Ecological toxicity data are unavailable, necessitating strict waste containment protocols .

Q. How does the thiophene moiety influence the compound’s solubility and reactivity?

The hydrophobic thiophene ring reduces aqueous solubility, requiring polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol. The electron-rich π-system facilitates electrophilic substitutions (e.g., halogenation at the 2- or 5-positions), enabling further functionalization for structure-activity studies .

Q. What are the known stability issues of azetidine-3-carboxylic acid derivatives under various storage conditions?

Lyophilized samples should be stored at -20°C in argon-purged vials to prevent oxidation of the strained azetidine ring. Solutions in anhydrous DMSO (stored over molecular sieves) avoid hydrolysis, and repeated freeze-thaw cycles must be minimized to preserve integrity .

Advanced Research Questions

Q. How can conflicting spectroscopic data between predicted and observed structures of this compound be resolved?

Complementary techniques such as 2D NMR (COSY, HSQC) resolve spin-spin coupling ambiguities. X-ray crystallography provides absolute stereochemical confirmation, while comparative analysis with structurally characterized analogs (e.g., 3-chloro-6-fluoro-1-benzothiophene-2-carboxylic acid) aids in interpreting complex splitting patterns .

Q. What computational methods are suitable for modeling the conformational dynamics of the azetidine ring?

Density functional theory (DFT) at the B3LYP/6-31G* level predicts ring puckering energetics and strain. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) evaluate solvation effects on conformational equilibria, revealing preferential chair-like or envelope conformations .

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., sodium acetate at 0.01 mol), temperature gradients (80–120°C), and inert atmosphere (N₂/Ar) to suppress oxidative byproducts. Intermediate purification via recrystallization (e.g., acetic acid) improves final product quality .

Q. How can discrepancies in bioactivity data across studies on similar derivatives be reconciled?

Standardize assay conditions: use consistent cell lines (e.g., HEK293 for kinase assays), incubation times (24–48 hours), and solvent concentrations (DMSO ≤0.1%). Competitive binding assays with validated inhibitors (e.g., 5α-reductase inhibitors) clarify target engagement specificity .

Q. What challenges arise in establishing structure-activity relationships (SAR) for pharmacological studies?

Conformational flexibility of the azetidine ring complicates pharmacophore alignment. Rigid analogs (e.g., locked chair conformations) and isosteric replacements (furan vs. thiophene) decouple electronic and steric effects. Molecular docking against targets like c-Met/HGFR or EGFR refines SAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid
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1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid

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